N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
Description
Historical Context in Indole Chemistry
Indole chemistry has evolved significantly since the 19th century, with foundational methods like the Fischer indole synthesis (1883) enabling systematic derivatization. The synthesis of N-substituted indoles, such as N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, reflects advances in:
- Regioselective alkylation : Modern methods allow selective substitution at the indole nitrogen, as demonstrated by the alkylation of ethyl bromoacetate in related N-acetamide indole syntheses.
- Functional group compatibility : The formyl group at the 3-position enables further reactions (e.g., condensations, reductions), aligning with strategies seen in antimalarial indole derivatives.
- Cyclopropane integration : The cyclopropyl group enhances steric and electronic properties, a feature leveraged in bioactive molecules.
Early indole syntheses (e.g., Bischler-Mohlau, Madelung) focused on simple substitutions, while contemporary approaches emphasize modularity for drug discovery.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the intersection of indole chemistry and medicinal chemistry:
Key Research Applications
- Antimalarial drug discovery : N-Acetamide indoles are explored for their activity against Plasmodium falciparum. Modifications at the 3-formyl and cyclopropyl positions influence antiplasmodial EC₅₀ values (e.g., halogen substitutions enhance potency).
- Anticancer scaffolds : Analogous indole-3-glyoxylamide derivatives exhibit antiproliferative effects by modulating caspase activity, suggesting potential for structural optimization.
- Synthetic versatility : The compound’s functional groups enable diversification via:
Structural Insights
Properties
IUPAC Name |
N-cyclopropyl-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGIGQHDYZTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351912 | |
| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530121-56-3 | |
| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of Indole at the 3-Position
- The 3-formylindole intermediate is typically prepared by selective electrophilic substitution at the 3-position of the indole ring.
- Common reagents include formylating agents such as Vilsmeier-Haack reagent (formed from DMF and POCl3) or other formylation protocols under controlled temperature conditions (0°C to 50°C) to avoid overreaction or ring substitution.
N-Alkylation with 2-(Chloroacetamide) Derivatives
- The indole nitrogen (N-1) is alkylated with a 2-chloroacetamide derivative bearing the cyclopropyl substituent.
- This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane .
- A base such as sodium hydride (NaH) is used to deprotonate the indole nitrogen, enabling nucleophilic substitution on the chloroacetamide.
Amide Bond Formation
- The cyclopropyl acetamide moiety is introduced via coupling of cyclopropylamine with the 2-(3-formyl-1H-indol-1-yl)acetyl intermediate.
- Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride) are employed to facilitate amide bond formation under mild conditions.
- Reaction parameters are optimized to maintain the integrity of the formyl group on the indole ring.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Indole + POCl3/DMF (Vilsmeier-Haack) at 0-50°C | Formylation at 3-position | 3-formylindole intermediate |
| 2 | 3-formylindole + NaH + cyclopropyl-2-chloroacetamide in DMF, room temp | N-alkylation of indole nitrogen | N-(2-cyclopropylacetamide)-3-formylindole |
| 3 | Cyclopropylamine + acyl intermediate + EDCI/T3P, base, room temp | Amide bond formation | N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide |
Reaction Conditions and Optimization
- Solvents: Dry DMF or dioxane are preferred for alkylation and coupling steps due to their polarity and ability to dissolve both organic and inorganic reagents.
- Temperature: Alkylation reactions are typically conducted at ambient temperature or slightly elevated temperatures (up to 50°C) to optimize yield without decomposing sensitive groups.
- Purification: Flash chromatography on silica gel using ethyl acetate/dichloromethane mixtures is effective for isolating the pure compound.
- Yields: Literature reports yields ranging from moderate to high (60-85%) depending on reaction scale and purification efficiency.
Analytical and Structural Confirmation
- Melting Point: Typically around 140-150°C for intermediates; final product melting point data may vary.
- Spectroscopic Analysis:
- NMR (1H and 13C): Characteristic signals for indole protons, aldehyde proton (~9-10 ppm), cyclopropyl protons, and amide NH.
- Mass Spectrometry: Molecular ion peak at m/z 242 consistent with molecular weight.
- IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹), aldehyde C=O stretch (~1720 cm⁻¹).
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Indole or substituted indole |
| Formylation Agent | Vilsmeier-Haack reagent (POCl3/DMF) |
| Alkylating Agent | Cyclopropyl-2-chloroacetamide or equivalent |
| Base | Sodium hydride (NaH) |
| Coupling Reagent | EDCI or T3P |
| Solvent | DMF, dioxane |
| Temperature Range | 0°C to 50°C |
| Purification | Flash chromatography (silica gel) |
| Typical Yield | 60-85% |
| Characterization | NMR, MS, IR, melting point |
Research Findings and Practical Notes
- The selective formylation at the 3-position of indole is critical; improper conditions can lead to poly-substitution or ring degradation.
- The choice of base and solvent significantly affects the efficiency of the N-alkylation step; NaH in dry DMF is preferred to achieve high conversion.
- Amide bond formation using EDCI or T3P is mild and compatible with sensitive aldehyde groups, preserving the formyl functionality intact.
- The synthetic route allows for analog development by varying the acetamide substituent or indole ring substituents, facilitating structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide has the molecular formula and a molecular weight of 242.27 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, making it a valuable scaffold in drug design .
Anticancer Activity
One of the primary areas of research surrounding this compound is its potential as an anticancer agent. Compounds with indole structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have demonstrated that similar indole derivatives can significantly reduce the viability of HepG2 liver cancer cells, suggesting that N-cyclopropyl derivatives may exhibit comparable effects .
Anti-inflammatory Properties
The compound's ability to inhibit specific signaling pathways involved in inflammation makes it a candidate for treating inflammatory diseases. Research indicates that indole derivatives can modulate the activity of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are crucial in inflammatory responses. This dual inhibition could lead to reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis of Novel Derivatives
This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives through modifications at the indole or acetamide moieties. For example, researchers have successfully synthesized substituted pyridines using methodologies involving cyclopropyl-substituted indoles, showcasing the compound's utility in generating novel pharmacophores .
Case Study: HepG2 Cell Line
In a notable study, N-cyclopropyl derivatives were evaluated for their cytotoxic effects on HepG2 cells. The findings indicated that these compounds could induce apoptosis through caspase-dependent pathways, particularly increasing the activity of caspase-3 and caspase-8 while having minimal effects on caspase-9 . This suggests a targeted mechanism of action that could be exploited for therapeutic development.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetamide: Similar structure but lacks the cyclopropyl group.
N-(1H-indol-3-yl)acetamide: Similar indole core but different substituents.
N-cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide: Similar structure but different functional groups.
Uniqueness: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .
Biological Activity
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound's structure includes a cyclopropyl group and an indole moiety, both of which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
This structure features a cyclopropyl group attached to an acetamide linked to a 3-formyl indole.
Indole derivatives, including this compound, are known to interact with various biological targets. The compound may exhibit its effects through:
- Receptor Binding : High affinity for multiple receptors, contributing to its diverse pharmacological activities.
- Biochemical Pathways : Involvement in pathways related to apoptosis, inflammation, and cellular proliferation.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Mechanism : The compound activates caspase pathways, particularly caspase-3 and caspase-8, leading to programmed cell death .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Caspase activation |
| MCF7 | Not specified | Induction of apoptosis |
| HeLa | Not specified | Induction of apoptosis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested by its ability to inhibit pro-inflammatory cytokines in cellular models . This activity may be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of N-cyclopropyl derivatives for their biological activities:
- Synthesis and Evaluation : Research demonstrated that the cyclopropyl group enhances the compound's interaction with biological targets, leading to improved anticancer efficacy compared to similar compounds lacking this moiety.
- Comparative Studies : In comparative analyses with other indole derivatives, N-cyclopropyl variants showed superior activity against specific cancer cell lines due to their unique structural features .
Q & A
Q. What are the key synthetic routes for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation , alkylation , and deprotection . For example:
- Step 1 : React acetylated indole derivatives (e.g., indole-3-carbaldehyde oxime) with chloroacetamide under reflux in DMF with K₂CO₃/KI to form the acetamide backbone .
- Step 2 : Introduce the cyclopropyl group via alkylation using reagents like CDI (1,1'-carbonyldiimidazole) in THF, followed by reaction with cyclopropylamine .
- Optimization : Adjust solvent polarity (e.g., 2-methoxyethanol for improved solubility), control reaction temperatures (e.g., 80°C for 8 hours), and use dilute HCl for selective deprotection of borate intermediates .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Identifies indole protons (δ 7.0–8.5 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm), and formyl proton (δ ~9.8 ppm) .
- ¹³C NMR : Assigns carbonyl carbons (amide C=O at ~170 ppm, formyl C=O at ~190 ppm) .
- X-ray Crystallography : Resolves 3D structure and confirms regioselectivity of alkylation (e.g., N- vs. O-alkylation) .
- HRMS : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How do researchers address discrepancies in synthetic yields or purity during scale-up?
- Methodological Answer :
- Contradiction Analysis : Compare reaction intermediates via TLC/HPLC to identify side products (e.g., dimerization during alkylation) .
- Optimization Strategies :
- Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Adjust stoichiometry (e.g., excess cyclopropylamine to drive alkylation) and employ scavengers (e.g., molecular sieves) to trap reactive byproducts .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What pharmacological activities have been explored for this compound, and what assays are used to evaluate efficacy?
- Methodological Answer :
- Antioxidant Activity : Tested via FRAP (Ferric Reducing Antioxidant Power) and DPPH (radical scavenging) assays, with IC₅₀ values compared to standards like ascorbic acid .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7), focusing on apoptosis induction via mitochondrial pathway analysis .
- Enzyme Inhibition : Screen against kinases (e.g., Src) using fluorescence-based substrate phosphorylation assays .
Q. How does the cyclopropyl group influence the compound’s bioactivity and stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation compared to linear alkyl chains .
- It induces conformational strain, improving binding affinity to hydrophobic enzyme pockets (e.g., T-type calcium channels) .
- Experimental Validation :
- Synthesize analogs with alternative substituents (e.g., isopropyl, cyclohexyl) and compare pharmacokinetic profiles via LC-MS .
- Use molecular docking to predict interactions with target proteins (e.g., indole-formyl moiety binding to ATP sites) .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1M) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stress : Heat at 60–80°C for 48h; assess formyl group oxidation using FT-IR .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
